molecular formula C15H10ClN3O B6598959 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine CAS No. 1916702-26-5

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine

Cat. No. B6598959
CAS RN: 1916702-26-5
M. Wt: 283.71 g/mol
InChI Key: XLCUDPNYOZZESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine (BCBD) is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, one chlorine atom, and one benzofuran ring. BCBD has a variety of properties that make it a useful compound in scientific research.

Scientific Research Applications

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a variety of scientific research applications. It is used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a precursor in the synthesis of other organic compounds. It is also used in the study of enzyme inhibition, as a model compound for the study of drug-like molecules, and as a fluorescent probe for the detection of biomolecules.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and other biomolecules. It is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with nucleic acids, such as DNA and RNA, through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine are not fully understood, but it is believed to have an effect on the activity of enzymes, receptors, and other proteins. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to activate certain receptors, such as the serotonin receptor. It has also been shown to have an effect on the expression of certain genes and to affect the activity of certain proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Another advantage is that it is non-toxic, making it safe to use in lab experiments. However, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as stable as some other compounds, making it more difficult to store for long periods of time.

Future Directions

The potential future directions for 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine research include the development of new synthesis methods, the exploration of its effects on other proteins and enzymes, and the study of its potential uses in drug design. Additionally, research could be conducted to determine the potential therapeutic effects of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, research could be conducted to determine the potential uses of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic ring with an alkyl halide. This reaction is followed by a nucleophilic substitution reaction, which replaces the halide with a nitrogen atom. The product of this reaction is then reacted with a benzofuran ring in an aldol condensation reaction, resulting in the formation of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine.

properties

IUPAC Name

2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUDPNYOZZESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine

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